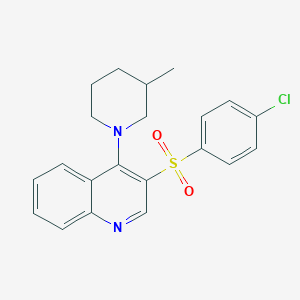

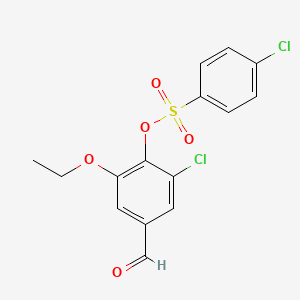

![molecular formula C12H21NO4 B2639676 Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 652148-14-6](/img/structure/B2639676.png)

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 . The IUPAC name for this compound is tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate .

Molecular Structure Analysis

The SMILES string representation of this compound isO[C@H]1CC@@HN(C(OC(C)(C)C)=O)[C@@H]2C1 . This string provides a way to represent the structure of the compound in text format, which can be useful for computational chemistry or bioinformatics analyses.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural analysis of substituted 9-oxabicyclo[3.3.1]nonanes have been extensively studied. For example, the synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a potentially useful chiral building block, was achieved through enantiomer resolution and further conversion into enantiomerically pure diones. The absolute configuration of these compounds was determined using circular dichroism (CD) spectra and ab initio time-dependent density functional theory (TDDFT) calculations (Bieliu̅nas et al., 2013).

Another study focused on the steric structure of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives, showing that these compounds exist in deuterochloroform solution in a double chair conformation (Klepikova et al., 2003).

Application in Organic Synthesis

Research on 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) demonstrated its utility as a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds, showcasing its application in organic synthesis (Shibuya et al., 2009).

The synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid represents another application in organic synthesis, particularly in the development of rigid dipeptide mimetics for peptide-based drug discovery (Mandal et al., 2005).

Antimicrobial and Antioxidant Properties

- A study on the synthesis, spectral analysis, in vitro microbiological evaluation, and antioxidant properties of 2,4-diaryl-3-azabicyclo[3.3.1]nonane-9-one-O-[2,4,6-tritertiarybutyl-cyclohexa-2,5-dienon-4-yl] oximes revealed their potential as new classes of antimicrobial and antioxidant agents. The fluoro substituted compound in this series exhibited excellent levels of antioxidant, antibacterial, and antifungal activities (Premalatha et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (1S,5R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWNRUVSJJEAM-ULKQDVFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(CC1COC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

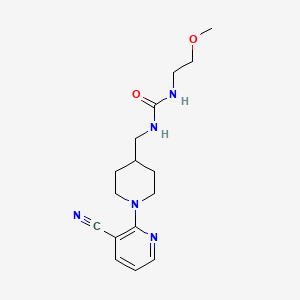

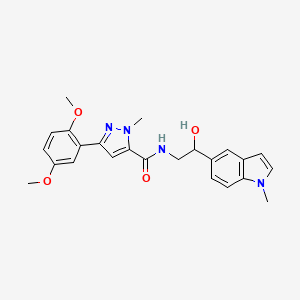

![9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639593.png)

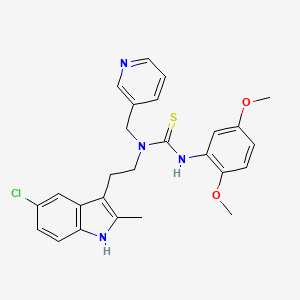

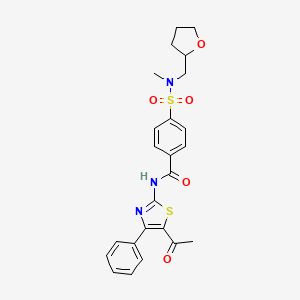

![Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2639594.png)

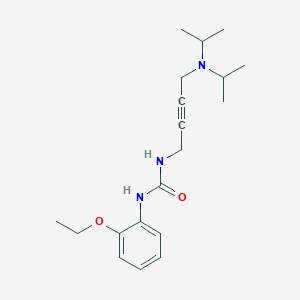

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime](/img/structure/B2639596.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2639598.png)

![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)